molecular formula C23H23Cl2N3O2 B10977615 2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B10977615
M. Wt: 444.3 g/mol
InChI Key: CKOLIABRVFHOPI-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4-QUINOLINECARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a quinoline core, dichlorophenyl group, and morpholine moiety. It is often studied for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions, typically using morpholine and suitable leaving groups like halides or tosylates.

    Final Coupling: The final coupling step involves the formation of the carboxamide linkage, which can be achieved through amide bond formation reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and quinoline rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4-QUINOLINECARBOXAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit enzyme activity by binding to the active site. The dichlorophenyl and morpholine groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENYL)-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, dichlorophenyl group, and morpholine moiety collectively contribute to its versatility in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H23Cl2N3O2

Molecular Weight

444.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H23Cl2N3O2/c1-15-21(23(29)26-8-9-28-10-12-30-13-11-28)18-4-2-3-5-20(18)27-22(15)17-7-6-16(24)14-19(17)25/h2-7,14H,8-13H2,1H3,(H,26,29)

InChI Key

CKOLIABRVFHOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCN4CCOCC4

Origin of Product

United States

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